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The oral combination of trifluridine (FTD) and tipiracil (TPI) is designed to overcome the rapid degradation

of FTD. The following table summarizes the key pharmacokinetic parameters of the FTD/TPI combination

in humans.

Table 1: Key Pharmacokinetic Parameters of Trifluridine/Tipiracil (TAS-102) in Humans [1] [2] [3]

Parameter Trifluridine (FTD) Tipiracil (TPI) Notes / Conditions

Bioavailability ≥57% Information specific to

TPI alone not fully
detailed

With TPI, bioavailability of

FTD increases dramatically
compared to FTD alone [2]

[4]

Effect of TPI AUC increased 37-

fold; Cmax increased
22-fold

- Comparison of FTD/TPI vs.

FTD alone [3]

Tmax (hr) ~2 hours ~2 hours After a single oral dose of
FTD/TPI 35 mg/m² [2] [3]

Protein Binding >96% (to human
serum albumin)

<8% Independent of concentration
and presence of the other

component [3]
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Parameter Trifluridine (FTD) Tipiracil (TPI) Notes / Conditions

Elimination Half-
Life (t₁/₂)

1.4 - 2.1 hours 2.1 - 2.4 hours Half-life increases at steady
state for FTD [4] [3]

Accumulation 3-fold (AUC); 2-fold
(Cmax)

No accumulation
observed

Upon repeated dosing [3]

Food Effect Cmax ↓~40%; AUC
unchanged

Cmax ↓~40%; AUC
↓~40%

High-fat, high-calorie meal [3]

Primary
Metabolic
Pathway

Thymidine
Phosphorylase (TP) to

FTY

Not metabolized by CYP
enzymes; excreted

largely unchanged

[5] [3]

Primary
Excretion Route

Urine (as metabolites) Urine (as unchanged

drug)

Within 48 hours: 1.5% FTD,

19.2% FTY, 29.3% TPI [3]

Metabolic Pathways and Experimental Insights

Mechanism of Action and Metabolism

The pharmacokinetics of trifluridine are defined by its unique mechanism and the critical role of tipiracil.

Trifluridine's Dual Mechanism: Once inside the cell, FTD is phosphorylated. Its monophosphate

form (FTD-MP) reversibly inhibits thymidylate synthase (TS). Its triphosphate form (FTD-TP) is
incorporated into DNA, leading to dysfunctional synthesis and strand breaks. DNA incorporation is

considered the primary cytotoxic mechanism [1] [6].
Tipiracil's Role: Tipiracil is a potent thymidine phosphorylase (TP) inhibitor. It does not have direct

antitumor activity but prevents the rapid first-pass metabolism of FTD in the liver, drastically
increasing its bioavailability and systemic exposure [1] [7] [3].

Key Transporters: Preclinical studies indicate that the human equilibrative nucleoside transporter 1
(hENT1, SLC29A1) is crucial for the intracellular uptake of FTD into tumor cells. The concentrative

nucleoside transporter (hCNT1, SLC28A1) and hENT2 may also play a role in intestinal absorption
and cellular uptake [1].
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The following diagram illustrates the journey of trifluridine/tipiracil from oral administration to its

cytotoxic effects and eventual elimination.

Key Experimental Protocols

The data in Table 1 is derived from well-established clinical trial methodologies.

Dosing Regimen: Clinical trials (like RECOURSE and TAGS) administered FTD/TPI orally at a dose

of 35 mg/m² (based on the FTD component) twice daily on Days 1-5 and Days 8-12 of a 28-day cycle
[1] [7] [8].

PK Analysis: Blood samples for pharmacokinetic analysis are typically collected at predefined time
points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8 hours post-dose) during cycle 1, day 1 and at steady state

(e.g., cycle 1, day 12). Plasma concentrations of FTD, TPI, and metabolites like FTY are quantified
using validated methods like LC-MS/MS [3].

Food Effect Study: The effect of food was evaluated in a crossover study where patients received a
single dose after fasting and after a standardized high-fat, high-calorie meal. PK parameters were

then compared [3].

Special Populations and Recent Findings

Impact of Organ Impairment

Table 2: Pharmacokinetics in Special Populations [8] [3]

Population Effect on FTD Exposure (AUC) Clinical Recommendation

| Renal Impairment (Mild) (CrCl 60-89 mL/min) | ↑ 31% | No initial dosage adjustment required. | | Renal

Impairment (Moderate) (CrCl 30-59 mL/min) | ↑ 43% | No initial dosage adjustment required. | | Renal

Impairment (Severe) (CrCl 15-29 mL/min) | Not Studied | Reduce starting dose to 20 mg/m² twice daily. | |

Hepatic Impairment (Mild) | No clinically relevant effect | No dosage adjustment required. | | Hepatic

Impairment (Moderate/Severe) | Not Studied | Avoid use. |
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A Critical Research Consideration: DPD Phenotyping
Interference

A 2025 case report highlighted a crucial, previously unknown interaction relevant to clinical research [9].

Finding: A patient treated with FTD/TPI showed a falsely elevated uracilemia (43.0 µg/L), which
returned to normal (4.5 µg/L) after treatment cessation.

Mechanism Hypothesis: A trifluridine metabolite, 5-carboxyuracil (5-CU), may be decarboxylated to
uracil, artificially inflating uracilemia measurements used for dihydropyrimidine dehydrogenase (DPD)

phenotyping.
Implication for Researchers: DPD phenotyping should not be performed while a patient is
undergoing FTD/TPI treatment, as it could lead to incorrect dose reduction of subsequent
fluoropyrimidine-based therapies. Testing should occur before initiation or after a washout period;

DPYD genotyping is a suitable alternative [9].

Conclusion

The pharmacokinetic profile of trifluridine is fundamentally shaped by its co-formulation with tipiracil,

which inhibits its primary metabolic enzyme to achieve therapeutic systemic exposure. Its action relies on

nucleoside transporters for uptake and intracellular phosphorylation for activation.

A key emerging consideration for clinical research and development is its potential to interfere with DPD

phenotyping assays, a finding that underscores the importance of continued investigation into the drug's

metabolic footprint.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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